molecular formula C4H8N4O2 B14682496 2,6-Piperazinedione, dioxime CAS No. 35975-29-2

2,6-Piperazinedione, dioxime

Cat. No.: B14682496
CAS No.: 35975-29-2
M. Wt: 144.13 g/mol
InChI Key: SLTRDVWZAYNXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thematic Significance of Piperazine (B1678402) and Dioxime Functional Groups in Organic Chemistry and Coordination Science

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in a wide array of biologically active compounds. google.com The presence of two nitrogen atoms allows for modifications that can significantly influence the molecule's pharmacokinetic properties, such as solubility and bioavailability. google.com The piperazine nucleus is found in various marketed drugs, highlighting its importance in drug discovery. rsc.org

Dioximes, which are compounds containing two oxime groups, have been recognized for their exceptional ability to form stable complexes with a variety of metal ions since the early 20th century. nih.gov This property makes them valuable ligands in coordination chemistry, with applications ranging from analytical reagents for transition metals to the development of new materials with unique catalytic or magnetic properties. nih.govwikipedia.org The coordination chemistry of dioxime-based ligands is a rich and well-established field of study.

Contextualization within the Broader Class of Diketopiperazines and Cyclic Imide Dioximes

2,6-Piperazinedione, dioxime belongs to the broader class of diketopiperazines (DKPs), which are cyclic dipeptides. wikipedia.org DKPs are ubiquitous in nature, found in a variety of natural products from microorganisms and are also formed during the processing of food. wikipedia.org They exhibit a wide range of biological activities, which has spurred significant interest in their synthesis and chemical modification. wikipedia.orgnih.gov There are three regioisomers of diketopiperazine, with the 2,5-isomer being the most extensively studied. wikipedia.org The 2,6-isomer, to which the dioxime is related, can be viewed as a cyclized imide derivative of iminodiacetic acid. wikipedia.org

Furthermore, the dioxime functional groups place this molecule within the category of cyclic imide dioximes. These compounds are known for their potent metal-chelating abilities. researchgate.net For instance, related cyclic imide dioximes have been investigated for their capacity to form strong complexes with transition metals and even for the extraction of uranium from seawater. researchgate.net

Historical Trajectories and Evolution of Research on this compound

Specific research focused exclusively on this compound is not extensively documented in early chemical literature. Its emergence as a compound of interest is a result of the convergence of research streams focused on piperazine-containing scaffolds and the coordination capabilities of dioximes. The synthesis of the parent piperazine-2,6-dione (B107378) ring has been explored through various methods, including the condensation of iminodiacetic acid derivatives. researchgate.net The preparation of 2,6-dihydroxyiminopiperazines from N-substituted iminodiacetonitriles has also been reported, laying the groundwork for the synthesis of the title compound. The historical development of diketopiperazine chemistry, which began with the characterization of 2,5-diketopiperazine by X-ray crystallography in 1938, has provided the broader context for the study of related heterocyclic structures. wikipedia.orgacs.org

Interactive Data Table: Physicochemical Properties of Related Compounds

Below is an interactive table summarizing key physicochemical properties of compounds related to this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Piperazine-2,6-dioneC4H6N2O2114.10
2,5-PiperazinedioneC4H6N2O2114.10
IminodiacetonitrileC4H5N395.10

Detailed Research Findings

While specific research on this compound is limited, the synthesis of the core piperazine-2,6-dione structure is well-established. Two primary synthetic routes are commonly employed:

Alkylation of α-amino acid esters with bromoacetamide followed by cyclization. researchgate.net

Condensation of iminodiacetic acid derivatives with primary amines or ammonia (B1221849). researchgate.net

An efficient, large-scale synthesis of piperazine-2,6-dione has been developed using inexpensive starting materials with satisfactory yields and a convenient workup that does not require chromatographic techniques. researchgate.net

The formation of the dioxime can be inferred from the established reactivity of diketones and related nitrile precursors. The reaction of N-substituted iminodiacetonitriles with hydroxylamine (B1172632) has been shown to yield 2,6-dihydroxyiminopiperazines. This suggests a viable pathway to this compound.

The coordination chemistry of piperazine derivatives and dioxime ligands has been extensively studied. Piperazine-based ligands can form stable complexes with various metal ions, and the resulting complexes have shown a range of applications. rsc.org Dioximes are particularly effective chelating agents for transition metals. It is therefore highly probable that this compound would act as a multidentate ligand, capable of coordinating to metal centers through the nitrogen atoms of the piperazine ring and the nitrogen and oxygen atoms of the dioxime groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35975-29-2

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

(NZ)-N-[5-(hydroxyamino)-2,6-dihydro-1H-pyrazin-3-ylidene]hydroxylamine

InChI

InChI=1S/C4H8N4O2/c9-7-3-1-5-2-4(6-3)8-10/h5,9-10H,1-2H2,(H,6,7,8)

InChI Key

SLTRDVWZAYNXNY-UHFFFAOYSA-N

Isomeric SMILES

C1C(=N/C(=N\O)/CN1)NO

Canonical SMILES

C1C(=NC(=NO)CN1)NO

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Piperazinedione, Dioxime and Its Analogues

Established Chemical Synthesis Pathways

Traditional methods for the synthesis of 2,6-piperazinedione, dioxime, and its analogues have laid the groundwork for more advanced approaches. These pathways often involve multi-step sequences and have been refined over time to improve yields and purity.

Condensation Reactions Involving Diamine and Glyoxal (B1671930) Derivatives

A foundational approach to constructing the piperazine (B1678402) ring system involves the condensation of a diamine with a glyoxal derivative. This method, a variation of the Mannich reaction, can be used to create various piperidone derivatives. tsijournals.com For example, the reaction of ethyl-methyl ketone, substituted aldehydes, and ammonium (B1175870) acetate (B1210297) exemplifies this type of condensation. tsijournals.com The general principle involves the reaction of an amine with an aldehyde or ketone to form an imine, which then undergoes further reactions to yield the desired heterocyclic ring. In a related synthesis, 2,6-diisopropylphenylamine has been condensed with aqueous glyoxal in n-propanol. chemspider.com This reaction is heated to facilitate the formation of a diimine product. chemspider.com

Synthetic Routes from Iminodiacetic Acid Precursors

Iminodiacetic acid and its derivatives are versatile starting materials for the synthesis of 2,6-piperazinediones. nih.gov These precursors can be reacted with primary amines or ammonia (B1221849) to form the piperazine-2,6-dione (B107378) ring. researchgate.net The use of iminodiacetonitrile, a derivative of iminodiacetic acid, has also been reported. For instance, N-benzyliminodiacetonitrile can be treated with sodamide in formamide (B127407) to yield 4-benzyl-2,6-di-iminopiperazine. This intermediate can then be reacted with hydroxylamine (B1172632) to produce the corresponding dioxime, 4-benzyl-2,6-dihydroxyiminopiperazine. researchgate.net This pathway highlights the utility of nitrile-containing precursors in accessing the dioxime functionality.

Base-Promoted Dehydration Protocols for Substituted Dioximes

The formation of the oxime groups in this compound often involves a dehydration step. While specific protocols for the direct base-promoted dehydration of a pre-formed 2,6-piperazinedione to its dioxime are not extensively detailed in the provided context, the general principles of dehydration are well-established in organic synthesis. libretexts.orgyoutube.com In the context of related aldol (B89426) products, dehydration to form α,β-unsaturated ketones (enones) is readily achieved under both acidic and basic conditions with heating. libretexts.org This process typically involves the removal of a water molecule from a β-hydroxy aldehyde or ketone. libretexts.org While not a direct analogy, the principles of base-catalyzed elimination are relevant. In some syntheses of furoxans (1,2,5-oxadiazole N-oxides) from aldoximes, a base is used to facilitate the elimination of HCl from a hydroximoyl chloride intermediate, leading to a nitrile oxide that then dimerizes. mdpi.com This demonstrates the role of a base in promoting elimination reactions that are key to forming certain heterocyclic systems.

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of green chemistry principles and innovative technologies in the synthesis of this compound and its analogues.

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient methods. unibo.it In the context of piperazine synthesis, this has translated into the development of protocols that minimize waste and utilize less toxic reagents. For instance, the use of water as a solvent in microwave-assisted synthesis represents a significant step towards greener chemistry. nih.gov Furthermore, the development of one-pot reactions and catalytic methods improves atom economy and reduces the number of purification steps required, thereby minimizing solvent usage and waste generation. nih.govorganic-chemistry.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of piperazine derivatives, including diketopiperazines. researchgate.netresearchgate.netnih.gov

Microwave irradiation can be particularly effective for cyclization reactions. For example, the intramolecular aminolysis of solid-phase bound dipeptides to form diketopiperazines can be significantly expedited using microwave heating. nih.gov This method has been shown to be effective with various resins and solvents, including water, making it a versatile and environmentally friendly option. nih.gov The use of microwave assistance in the deprotection-cyclization of Nα-Boc-dipeptidyl esters in an aqueous medium also provides an efficient and rapid route to 2,5-diketopiperazines. nih.gov

Reaction TypeReagents/ConditionsProductKey Advantage
CondensationEthyl-methyl ketone, substituted aldehydes, ammonium acetatePiperidone derivativesVersatile for various substitutions tsijournals.com
Condensation2,6-diisopropylphenylamine, aqueous glyoxal, n-propanol, heatDiimine productDirect formation of diimine chemspider.com
Cyclization from NitrileN-benzyliminodiacetonitrile, sodamide, formamide, then hydroxylamine4-benzyl-2,6-dihydroxyiminopiperazineAccess to dioxime functionality researchgate.net
Microwave-Assisted CyclizationSolid-phase bound dipeptides, various solvents (including water)DiketopiperazinesRapid, high yields, green solvent option nih.gov
Microwave-Assisted Deprotection-CyclizationNα-Boc-dipeptidyl esters, aqueous medium2,5-DiketopiperazinesEfficient, environmentally friendly nih.gov
Photoredox Catalysis for Dioxime Derivatization

Organic photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including piperazine cores. nih.gov This methodology allows for direct substrate oxidation followed by radical cyclization to furnish the piperazine ring system under operationally simple conditions. nih.gov A programmable approach using organic photoredox catalysis can generate highly diversifiable piperazine cores, circumventing the need for pre-functionalized radical precursors. nih.gov While a broad range of carbonyl and amine condensation partners are compatible with this system, yielding good to excellent results, the specific application of photoredox catalysis for the derivatization of this compound has not been reported in the current scientific literature. nih.gov The potential of this technology for modifying the dioxime functional groups remains an open area for investigation.

Development of Catalyst-Free and Solvent-Free Methodologies

The development of environmentally benign synthetic methods has led to an interest in catalyst-free and solvent-free reactions. For the synthesis of certain piperazine derivatives, a solvent-free approach has been successfully employed, involving the reaction of substituted aryl alcohols with an excess of epibromohydrin (B142927) at elevated temperatures. nih.gov This method, followed by purification via column chromatography, has provided yields ranging from 32% to 74%. nih.gov While this demonstrates the feasibility of solvent-free conditions for the synthesis of the broader piperazine class, specific catalyst-free and solvent-free methodologies for the derivatization of this compound are not described in the available research.

Asymmetric Synthesis and Enantioselective Control in this compound Derivatization

The synthesis of chiral piperazine derivatives is of significant interest due to their prevalence in pharmacologically active compounds. nih.gov Several strategies for the asymmetric synthesis of carbon-substituted piperazines have been developed, which can be broadly categorized into catalytic enantioselective and diastereoselective approaches. nih.gov

Catalytic enantioselective methods have been utilized for the synthesis of piperazinones from aldehydes in a four-step reaction sequence that does not require intermediate purification. nih.gov Furthermore, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has enabled the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.gov

Diastereoselective approaches have included intramolecular palladium-catalyzed hydroamination reactions to produce 2,6-disubstituted piperazines with a trans configuration, confirmed by X-ray diffraction. nih.gov Chiral-pool assisted synthesis, starting from readily available chiral molecules like (R)-(-)-phenylglycinol, has also been employed for the asymmetric synthesis of compounds such as (R)-(+)-2-methylpiperazine. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of 2,6 Piperazinedione, Dioxime

Reactivity Analysis of the Oxime Functional Groups

The oxime groups are central to the reactivity of 2,6-piperazinedione, dioxime, offering pathways to diverse molecular architectures.

Catalytic Hydrogenation and Reductive Transformations

The reduction of the dioxime functionalities is a key transformation, often leading to the formation of piperazine (B1678402) derivatives. Catalytic hydrogenation is a common method to achieve this. For instance, the reductive cyclization of related bis(oximino alkyl) amines using catalysts like Palladium on carbon (Pd/C) or Nickel (Ni) has been reported to yield substituted piperazines. researchgate.net

The proposed mechanism for the reductive cyclization of such dioximes involves several key steps. mdpi.com Initially, catalytic hydrogenolysis of the N-O bonds in the dioxime occurs, leading to a diimine intermediate. This is followed by cyclization to form a dihydropyrazine (B8608421) intermediate. Subsequent hydrogenation of the C=N bonds, elimination of ammonia (B1221849), and further reduction of the resulting dihydropyrazine affords the final piperazine product. mdpi.com

The stereochemical outcome of these reductions is noteworthy. In many cases of reductive cyclization of related diketooximes, the cis-isomers of the corresponding piperazines are formed predominantly. mdpi.com This stereoselectivity is attributed to the addition of dihydrogen from the less sterically hindered side of the C=N bond in one of the cyclic intermediates. mdpi.com

CatalystProduct TypeKey IntermediatesStereochemical Preference
5% Pd/CSubstituted PiperazinesDiimine, Dihydropyrazinecis-isomers often predominate
Nickel (Ni)Substituted PiperazinesDiimine, DihydropyrazineDependent on substrate and conditions

Cyclization Pathways and Formation of Fused Heterocyclic Systems

The oxime groups can participate in cyclization reactions to form fused heterocyclic systems. While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity of dioximes and related structures suggests potential pathways. For example, intramolecular reactions could lead to the formation of bicyclic or more complex fused systems.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry. rsc.orgresearchgate.netlongdom.org For instance, one-pot three-component reactions have been utilized to create fused thiazine-dicarboxylates. mdpi.com Another approach involves the internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence to produce 6/7/6-fused heterocycles with high stereoselectivity. rsc.org These methodologies highlight the potential for developing synthetic routes from this compound to novel fused heterocyclic structures.

Electrophilic and Nucleophilic Reactions on the Piperazine-Dioxime Core

The piperazine ring itself, along with the dioxime moiety, can undergo various electrophilic and nucleophilic reactions.

Substitution Reactions on the Piperazine Ring Framework

The nitrogen atoms of the piperazine ring are nucleophilic and can undergo substitution reactions. While the parent 2,6-piperazinedione can be N-alkylated, this often requires specific conditions. wikipedia.orgresearchgate.net For derivatives of 2,6-piperazinedione, substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the piperazine ring. The piperazine heterocycle is a common scaffold in many biologically active compounds, though its chemical diversity is often limited to substitutions on the ring nitrogens. nih.gov

Cycloaddition Reactions Involving the Dioxime Moiety

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. wikipedia.orglibretexts.org The dioxime moiety, with its C=N double bonds, has the potential to participate in such reactions. One of the most well-known types is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.orgnumberanalytics.com Nitrones, which are N-oxides of imines and structurally related to oximes, are known to undergo [3+2] cycloaddition reactions with alkenes. wikipedia.org This suggests that the oxime groups in this compound could potentially be converted to nitrones or other 1,3-dipoles and subsequently undergo cycloaddition to form complex heterocyclic systems.

Cycloaddition TypeReactantsProduct Ring SizePotential Application
1,3-Dipolar Cycloaddition1,3-Dipole + Dipolarophile5-memberedSynthesis of five-membered heterocycles
[4+2] Cycloaddition (Diels-Alder)Diene + Dienophile6-memberedFormation of cyclohexene (B86901) derivatives
[2+2] CycloadditionAlkene + Alkene4-memberedSynthesis of cyclobutane (B1203170) rings

Structural Characterization and Conformational Analysis of 2,6 Piperazinedione, Dioxime

Computational Chemistry Approaches to Structural and Conformational Studies

Stereochemical Assignment and Chiral Center Characterization

The potential for stereoisomerism in 2,6-piperazinedione, dioxime arises from the presence of chiral centers and the geometric isomerism of the oxime groups. The carbon atoms at positions 3 and 5 of the piperazine (B1678402) ring can become chiral centers depending on the substitution pattern. However, in the parent 2,6-piperazinedione, these positions are typically not chiral. The introduction of oxime groups at the 2 and 6 positions introduces the possibility of E/Z isomerism at each C=N double bond.

A comprehensive stereochemical analysis would involve the isolation and characterization of all possible stereoisomers. Techniques such as X-ray crystallography are invaluable for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers and the geometry of double bonds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also crucial for elucidating stereochemical details in solution.

While the synthesis of related dioximes has been reported, for instance, from the reaction of 4-benzyl-2,6-di-iminopiperazine with hydroxylamine (B1172632) to yield 4-benzyl-2,6-dihydroxyiminopiperazine, detailed stereochemical data for these products is not extensively discussed in the available literature. researchgate.net The stereochemistry of related 2,6-disubstituted piperazines has been determined to be trans by X-ray crystallography in some cases, with the ring adopting a twist-boat conformation to minimize steric strain. nih.gov Such findings in related systems highlight the importance of empirical analysis for each specific compound.

Without dedicated synthetic and analytical studies on this compound, a definitive assignment of its stereochemistry and a thorough characterization of its chiral centers cannot be provided at this time. Further research, including the synthesis of its potential stereoisomers and their analysis using modern crystallographic and spectroscopic techniques, is required to fill this knowledge gap.

Coordination Chemistry of 2,6 Piperazinedione, Dioxime Ligands

Metal Complexation Behavior of the Dioxime Ligand

The metal complexation behavior of 2,6-piperazinedione, dioxime is dictated by the presence of multiple donor atoms within its structure, primarily the nitrogen atoms of the two oxime groups and the nitrogen atoms of the piperazine (B1678402) ring. This arrangement allows for various binding possibilities with metal ions.

Ligand-Metal Binding Modes and Chelation Sites

Dioxime ligands are well-known for their ability to form stable five- or six-membered chelate rings with transition metal ions. In the case of this compound, the primary chelation is expected to occur through the two nitrogen atoms of the dioxime groups. This bidentate coordination to a single metal center is a common feature of dioxime ligands and leads to the formation of a stable metallacycle.

Furthermore, the piperazine ring introduces additional potential coordination sites. The two nitrogen atoms within the piperazine ring can also participate in coordination, potentially leading to the formation of bridged or polynuclear complexes where the ligand links multiple metal centers. The conformation of the piperazine ring (chair or boat) will influence the spatial orientation of the donor atoms and thus the geometry of the resulting metal complexes. It is also plausible that the ligand could act as a tetradentate donor, involving both the dioxime and the piperazine nitrogens, although steric constraints might make this less favorable.

Interaction Studies with Transition Metal Ions (e.g., Iron, Copper, Nickel, Cobalt)

The interaction of dioxime ligands with transition metal ions such as iron, copper, nickel, and cobalt typically results in the formation of colored and stable complexes. While specific studies on this compound are limited, the behavior of analogous dioxime ligands provides valuable insights.

Iron: Iron(II) and Iron(III) complexes with dioximes are well-documented. Iron(II) typically forms intensely colored complexes, a property often utilized in spectrophotometric analysis. The interaction with this compound is expected to yield stable Fe(II) complexes with a 1:2 metal-to-ligand ratio, where the ligand acts as a bidentate chelator. Kinetic studies on the related glutaroimide-dioxime show that Fe(III) reacts rapidly to form a 1:1 complex. rsc.org

Copper: Copper(II) ions readily form complexes with dioxime ligands. These complexes are often square planar or distorted octahedral. With 6,6'-diacetyl-2,2'-bipyridine (B3052977) dioxime, a related tetradentate ligand, both mononuclear distorted octahedral Cu(II) complexes and dinuclear Cu(I) complexes have been synthesized and characterized. nih.gov This suggests that this compound could form both mononuclear and polynuclear copper complexes depending on the reaction conditions and the oxidation state of the copper ion.

Nickel: Nickel(II) is renowned for forming characteristic brightly colored, square planar complexes with dioxime ligands, most famously with dimethylglyoxime. These complexes are often stabilized by intramolecular hydrogen bonds between the oxime groups of the two coordinated ligands. A similar behavior is anticipated for this compound, leading to the formation of stable, colored precipitates or solutions.

Cobalt: Cobalt(II) and Cobalt(III) also form stable complexes with dioxime ligands. Cobaloximes, which are cobalt(III) complexes with dioximes, have been extensively studied as models for Vitamin B12. The reaction of cobalt ions with this compound is expected to yield stable complexes, with the potential for the cobalt to be in either the +2 or +3 oxidation state, often requiring an oxidizing agent for the formation of Co(III) species.

Thermodynamics and Kinetics of Metal-Dioxime Complex Formation

The formation of metal-dioxime complexes is governed by thermodynamic and kinetic factors. Understanding these aspects is crucial for predicting the stability and formation rates of complexes with this compound.

Thermodynamically, the formation of chelate rings with transition metals is an entropically favored process. The high stability of these complexes is reflected in their large formation constants. For instance, the complexation of trivalent metal ions with dioxime-containing ligands is often strongly enthalpy-driven.

Kinetic studies on the complexation of metal ions with glutaroimide-dioxime, a structural analog of this compound, reveal significant differences in reaction rates for different metal ions. rsc.org The formation of a 1:1 complex with Fe(III) is fast, while the reaction with V(V) is considerably slower, with the formation of a 1:2 vanadium-ligand complex occurring over a period of weeks. rsc.org The rate of complex formation is also pH-dependent. rsc.org For the reaction of V(V) with glutaroimide-dioxime in a near-neutral pH range, the reaction is first order with respect to the concentrations of the metal, ligand, and H⁺ ions. rsc.org

Table 1: Conditional Rate Constants for the Formation of 1:1 Metal-Ligand Complexes with Glutaroimide-Dioxime

Metal IonpHConditional Rate Constant, kobs (s⁻¹)
Fe(III)2.51.3 ± 0.1
U(VI)7.00.23 ± 0.02
V(V)8.0(6.6 ± 0.4) x 10⁻³

Data sourced from a study on glutaroimide-dioxime, a structural analog. rsc.org

Spectroscopic Probes for Characterizing Coordination Compounds

A variety of spectroscopic techniques are employed to characterize the coordination compounds of this compound and related ligands.

UV-Visible Spectroscopy: This technique is fundamental for studying the formation and electronic properties of metal complexes. The formation of a complex is often accompanied by the appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The stoichiometry of the complexes can also be determined by spectrophotometric titrations.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N and N-O bonds of the oxime groups upon complexation can confirm the involvement of the oxime nitrogen atoms in coordination. Shifts in the vibrational modes of the piperazine ring can indicate its participation in binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide detailed information about the binding sites and the symmetry of the complex.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the metal complexes and can provide information about their stoichiometry and fragmentation patterns.

Theoretical and Computational Studies of 2,6 Piperazinedione, Dioxime

Quantum Mechanical Simulations and Electronic Structure Calculations

Quantum mechanical simulations are powerful tools for investigating the fundamental properties of molecules. However, no specific studies employing these methods on 2,6-Piperazinedione, dioxime have been found.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the molecular and electronic properties of chemical compounds. For a hypothetical study on this compound, DFT could be employed to calculate various parameters. While no published data exists for this specific molecule, a general understanding of DFT applications allows for a hypothetical projection of what such a study might entail.

Hypothetical DFT Calculation Parameters for this compound:

PropertyDescriptionPotential Insights
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles, offering a 3D structural representation.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The energy gap between HOMO and LUMO can indicate the molecule's chemical reactivity and electronic transition properties.
Mulliken Atomic Charges The distribution of electron density among the atoms.Helps to identify electrophilic and nucleophilic sites within the molecule, crucial for predicting reactivity.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

It is important to emphasize that the above table represents a hypothetical application of DFT to this compound, as no actual research data is available.

Ab Initio Methods in Dioxime Chemistry Research

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are known for their high accuracy, though they are computationally more demanding than DFT. Studies on other organic molecules have demonstrated the utility of ab initio calculations in determining precise electronic structures and reaction mechanisms. nih.gov In the context of dioxime chemistry, ab initio methods could provide a benchmark for results obtained by other computational techniques.

Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations have been successfully applied to understand the behavior of related compounds like diketopiperazines and other piperazine (B1678402) derivatives in various environments. nih.govescholarship.orgnih.govmanchester.ac.uk These studies have provided insights into conformational changes, interactions with solvents, and the mechanisms of dimerization. nih.govescholarship.org

For this compound, MD simulations could theoretically be used to:

Explore its conformational landscape and identify stable isomers.

Simulate its interaction with other molecules, such as water or potential reactants.

Provide insights into the initial steps of potential reaction mechanisms by observing the dynamic behavior of the molecule.

However, no such MD simulation studies have been published for this compound.

Prediction of Reaction Pathways, Intermediates, and Transition States

The prediction of reaction pathways is a key application of computational chemistry. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely course of a chemical reaction. This approach has been used to investigate various reactions of organic compounds. nih.gov

A computational study on this compound could potentially investigate:

The mechanism of its formation.

Its thermal or photochemical decomposition pathways.

Its reactivity towards various reagents.

Without experimental or computational data, any discussion of specific reaction pathways for this compound would be purely speculative.

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the chemical reactivity and selectivity of molecules, which is crucial for designing new synthetic routes and understanding biological activity. nih.gov Techniques such as the analysis of frontier molecular orbitals, electrostatic potential maps, and Fukui functions can provide valuable information about where and how a molecule is likely to react.

While general frameworks for predicting reactivity exist, their application to this compound has not been reported. Such a study would be valuable for understanding its potential chemical behavior and for guiding future experimental work.

Applications of 2,6 Piperazinedione, Dioxime in Specialized Chemical Syntheses and Materials Science

Utility as Versatile Synthetic Intermediates in Diverse Chemical Transformations

Detailed research on the utility of 2,6-piperazinedione, dioxime as a versatile synthetic intermediate is not extensively documented. However, the synthesis of what can be identified as 2,6-dihydroxyiminopiperazines has been reported through the reaction of N-benzoyl-, acetyl-, and unsubstituted-iminodiacetonitrile with hydroxylamine (B1172632). google.com This suggests its availability as a building block for further chemical transformations.

The parent scaffold, 2,6-piperazinedione, is recognized for its role in constructing more complex molecular architectures. For instance, it serves as a key intermediate for creating bicyclic compounds. researchgate.netnih.gov These piperazine-2,6-diones can be synthesized through methods like the alkylation of α-amino acid esters followed by cyclization or the condensation of iminodiacetic acid derivatives. researchgate.netnih.gov The reactivity of the enolates of piperazinediones with various electrophiles highlights their potential in synthetic chemistry. nih.gov Given the presence of reactive oxime groups, it can be inferred that this compound could potentially undergo a variety of transformations, such as:

Beckmann rearrangement: To yield expanded ring structures or linear diamides.

Coordination with metal ions: The oxime groups can act as ligands for the formation of metal complexes.

Reduction: To form the corresponding diamine derivatives.

Alkylation or acylation: Of the oxime hydroxyl groups to introduce further functionality.

However, specific examples and detailed studies of these transformations for this compound are not readily found in the surveyed literature.

Development of Novel Chemical Entities through Derivatization

The derivatization of this compound to develop novel chemical entities is a field with underexplored potential. Derivatization is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound. mdpi.commdpi.com For the parent 2,6-piperazinedione scaffold, derivatives have been synthesized and investigated for various biological activities, including as potential anticancer agents. researchgate.net

While direct derivatization of this compound is not widely reported, the broader class of piperazine (B1678402) derivatives has been extensively modified to produce a wide range of bioactive molecules. nih.gov These modifications often target the nitrogen atoms of the piperazine ring.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagent/ConditionsPotential Product
O-AlkylationAlkyl halides, baseO-Alkyl oxime ethers
O-AcylationAcyl chlorides, baseO-Acyl oxime esters
N-AlkylationAlkyl halides, baseN-Alkyl piperazine derivatives
ComplexationMetal saltsMetal-dioxime complexes

This table represents hypothetical derivatization pathways based on the known reactivity of oxime and piperazine functionalities, as specific research on this compound is limited.

Incorporation into Polymer Architectures and Functional Materials

The incorporation of this compound into polymer architectures and functional materials is not specifically described in the available literature. However, the use of piperazine and its derivatives in polymer science is an active area of research. Piperazine-based polymers have been developed for applications such as antimicrobial materials. nih.gov For example, a biocompatible piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride has shown significant antimicrobial activity. nih.gov

The presence of two oxime functional groups in this compound suggests its potential as a monomer or cross-linking agent in polymerization reactions. The hydroxyl groups of the oximes could, for instance, react with diisocyanates to form polyurethanes or with diacids to form polyesters. Furthermore, the ability of oxime groups to coordinate with metal ions could be exploited to create metallo-supramolecular polymers or functional materials with specific catalytic or sensing properties. A patent search reveals that substituted piperazine diones have been used as stabilizers for synthetic polymeric materials against UV light degradation. google.com

Table 2: Potential Polymerization Strategies Involving this compound

Polymerization TypeCo-monomerPotential Polymer Type
PolycondensationDiacyl chloridePolyester-oxime
PolyadditionDiisocyanatePolyurethane-oxime
Coordination PolymerizationMetal saltMetallo-supramolecular polymer

This table is illustrative of potential applications, as direct evidence for the use of this compound in polymer synthesis is not currently available in the literature.

Exploration in the Design and Synthesis of High-Energy Molecules

There is no specific information in the surveyed literature regarding the exploration of this compound in the design and synthesis of high-energy molecules. The field of high-energy materials often focuses on compounds with a high nitrogen content, a positive enthalpy of formation, and a high density. nih.gov Nitrogen-rich heterocyclic compounds, such as those containing triazole or tetrazole rings, are of particular interest. nih.gov

While this compound contains four nitrogen atoms, its potential as a high-energy material would depend on several factors, including its oxygen balance, density, and thermal stability. The parent 2,6-piperazinedione structure itself is not typically associated with energetic materials. However, the introduction of nitro groups onto the piperazine ring or the carbon backbone could potentially lead to energetic compounds, a common strategy in the design of such molecules. The oxime groups could also be further functionalized with energetic moieties. Without experimental or theoretical studies on its energetic properties, any potential in this area remains speculative.

Q & A

Basic: What are the established protocols for synthesizing 2,6-Piperazinedione dioxime, and how can purity challenges be addressed?

Methodological Answer:
Synthesis typically involves cyclization of amino acid derivatives or condensation reactions. For example, Akimova’s method uses DL-phenylalanine as a precursor, followed by recrystallization from dimethylformamide and ethanol to isolate the product . Purity challenges, such as cis/trans isomer separation, require fractional crystallization or chromatographic techniques. Infrared (IR) spectroscopy and elemental analysis are critical for verifying structural integrity and purity, with characteristic peaks for amide bonds (C=O stretching at ~1650 cm⁻¹) and oxime groups (N–O stretching at ~930 cm⁻¹) .

Basic: How can researchers confirm the molecular structure of 2,6-Piperazinedione dioxime experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, Glynn et al. (2002) resolved the crystal structure of metal complexes derived from 2,6-diacetylpyridine dioxime analogs, identifying bond lengths and coordination geometries . Complementary techniques include:

  • ¹H-NMR : To detect proton environments (e.g., oxime protons at δ 8–10 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 144 for C₄H₅N₄O₂) validate molecular weight .
  • FTIR : Confirms functional groups like amides and oximes .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of 2,6-Piperazinedione dioxime in coordination chemistry?

Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties and ligand-metal interactions. For instance, Alexandropoulos et al. (2017) studied uranyl complexes with 2,6-diacetylpyridine dioxime ligands, calculating frontier molecular orbitals to predict redox behavior and stability . Key steps include:

Geometry optimization using B3LYP/6-31G* basis sets.

Analysis of charge distribution to identify nucleophilic/electrophilic sites.

Comparison with experimental UV-Vis and cyclic voltammetry data for validation .

Advanced: What analytical strategies resolve contradictions in spectral data for 2,6-Piperazinedione dioxime derivatives?

Methodological Answer:
Contradictions often arise from isomerism or solvent effects. A systematic approach includes:

  • Variable-temperature NMR : To detect dynamic isomerization (e.g., cis/trans flipping).
  • Crystallographic refinement : Resolve ambiguities in bond angles or hydrogen bonding networks, as demonstrated in Glynn’s work on Cu(II) and Mn(II) complexes .
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric species (e.g., m/z 144.0321 vs. 144.0284 for C₄H₅N₄O₂ vs. C₅H₆N₂O₂) .

Basic: What are the key applications of 2,6-Piperazinedione dioxime in bioinorganic chemistry?

Methodological Answer:
The compound’s oxime groups act as versatile ligands for metal coordination. Applications include:

  • Antimicrobial materials : 2,6-Diacetylpyridine dioxime-modified polyurethanes inhibit S. aureus and E. coli via metal chelation, tested via agar diffusion assays .
  • Uranyl complexation : Stable uranyl dimers are synthesized for nuclear waste remediation, characterized by X-ray absorption spectroscopy (XAS) .

Advanced: How can researchers optimize reaction conditions for synthesizing piperazinedione-based macrocycles?

Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst choice. For example:

  • Solvent : Dioxane or DMF enhances solubility of intermediates during cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation in Schiff base macrocycles.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis isomers), while prolonged heating yields thermodynamically stable trans isomers .

Basic: What spectroscopic databases or reference standards are available for 2,6-Piperazinedione dioxime?

Methodological Answer:

  • NIST Chemistry WebBook : Provides IR and mass spectral data for piperazinedione derivatives (e.g., CAS 56700-84-6 for monooxime analogs) .
  • Cambridge Structural Database (CSD) : Contains crystallographic data for metal complexes (e.g., CSD entry BAPDOP for Cu(II)-dapdoH₂ structures) .

Advanced: How do steric and electronic effects influence the coordination geometry of 2,6-Piperazinedione dioxime complexes?

Methodological Answer:
Steric bulk from substituents (e.g., methyl groups) can enforce distorted octahedral geometries, while electron-withdrawing oximes stabilize higher oxidation states. For example:

  • Steric effects : Bulky benzyl groups in 3,6-dibenzyl-2,5-piperazinedione restrict ligand flexibility, favoring monodentate over bidentate binding .
  • Electronic effects : Oxime lone pairs enhance π-backbonding in Mn(II) complexes, altering magnetic properties .

Basic: What are the best practices for handling and storing 2,6-Piperazinedione dioxime to prevent degradation?

Methodological Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of oxime groups.
  • Solubility : Use aprotic solvents (e.g., DMSO, DMF) to avoid hydrolysis.
  • Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like hydroxylamines .

Advanced: How can researchers design structure-activity relationship (SAR) studies for piperazinedione derivatives?

Methodological Answer:
SAR workflows include:

Derivatization : Introduce substituents at positions 2 and 6 (e.g., benzyl, acetyl) to modulate steric/electronic profiles .

Biological assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays .

Computational modeling : Use QSAR (Quantitative SAR) to correlate logP, polar surface area, and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.